Cas no 1017027-06-3 (2-bromo-5-isocyanatofuran)

2-bromo-5-isocyanatofuran Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-5-isocyanatofuran
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- MDL: MFCD09944799
- Inchi: 1S/C5H2BrNO2/c6-4-1-2-5(9-4)7-3-8/h1-2H
- InChI Key: HJFITGQETMLRMQ-UHFFFAOYSA-N
- SMILES: O1C(N=C=O)=CC=C1Br
2-bromo-5-isocyanatofuran Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038778-5g |
2-Bromo-5-isocyanatofuran |
1017027-06-3 | 95% | 5g |
¥8505.0 | 2023-02-27 | |
Enamine | EN300-227424-0.1g |
2-bromo-5-isocyanatofuran |
1017027-06-3 | 95% | 0.1g |
$176.0 | 2024-06-20 | |
Enamine | EN300-227424-10.0g |
2-bromo-5-isocyanatofuran |
1017027-06-3 | 95% | 10.0g |
$2516.0 | 2024-06-20 | |
Enamine | EN300-227424-1g |
2-bromo-5-isocyanatofuran |
1017027-06-3 | 1g |
$584.0 | 2023-09-15 | ||
Enamine | EN300-227424-5g |
2-bromo-5-isocyanatofuran |
1017027-06-3 | 5g |
$1695.0 | 2023-09-15 | ||
Enamine | EN300-227424-10g |
2-bromo-5-isocyanatofuran |
1017027-06-3 | 10g |
$2516.0 | 2023-09-15 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038778-1g |
2-Bromo-5-isocyanatofuran |
1017027-06-3 | 95% | 1g |
¥2933.0 | 2023-02-27 | |
Enamine | EN300-227424-0.05g |
2-bromo-5-isocyanatofuran |
1017027-06-3 | 95% | 0.05g |
$118.0 | 2024-06-20 | |
Enamine | EN300-227424-0.5g |
2-bromo-5-isocyanatofuran |
1017027-06-3 | 95% | 0.5g |
$457.0 | 2024-06-20 | |
Enamine | EN300-227424-0.25g |
2-bromo-5-isocyanatofuran |
1017027-06-3 | 95% | 0.25g |
$252.0 | 2024-06-20 |
2-bromo-5-isocyanatofuran Related Literature
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
Additional information on 2-bromo-5-isocyanatofuran
Professional Introduction to 2-bromo-5-isocyanatofuran (CAS No. 1017027-06-3)
2-bromo-5-isocyanatofuran, with the chemical identifier CAS No. 1017027-06-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of isocyanates, which are highly versatile intermediates used in the synthesis of various bioactive molecules. The presence of both bromine and isocyanate functional groups makes it a particularly valuable building block for the development of novel therapeutic agents.
The structure of 2-bromo-5-isocyanatofuran consists of a furan ring substituted with a bromine atom at the 2-position and an isocyanate group at the 5-position. This unique arrangement provides a reactive site for further functionalization, enabling chemists to tailor its properties for specific applications. The furan ring itself is known for its stability and ability to participate in various organic transformations, making it an attractive scaffold for drug discovery.
In recent years, there has been a surge in research focused on the development of new methodologies for incorporating isocyanate groups into biologically active molecules. The isocyanate functionality is particularly useful in the synthesis of peptidomimetics and other complex heterocyclic compounds. 2-bromo-5-isocyanatofuran has emerged as a key intermediate in these efforts, offering a straightforward route to access derivatives with enhanced pharmacological properties.
One of the most compelling aspects of 2-bromo-5-isocyanatofuran is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactivity of the isocyanate group, researchers have been able to design molecules that selectively inhibit specific kinases, thereby opening up new avenues for therapeutic intervention.
Recent studies have demonstrated the utility of 2-bromo-5-isocyanatofuran in the preparation of novel scaffolds for kinase inhibitors. For instance, researchers have utilized this compound to develop small molecules that target tyrosine kinases, which are overactive in many types of cancer. These inhibitors have shown promising results in preclinical studies, highlighting the potential of 2-bromo-5-isocyanatofuran as a starting point for drug development.
The bromine atom present in 2-bromo-5-isocyanatofuran also provides an additional layer of reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the introduction of aryl or amino groups at specific positions on the molecule, thereby expanding its structural diversity and pharmacological potential.
In addition to its applications in kinase inhibition, 2-bromo-5-isocyanatofuran has been explored in other areas of medicinal chemistry. For example, it has been used as a precursor in the synthesis of protease inhibitors, which are essential for treating conditions such as HIV and hepatitis C. The ability to modify both the furan ring and the isocyanate group allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical factors in drug design.
The synthesis of 2-bromo-5-isocyanatofuran itself presents some challenges due to the sensitivity of the isocyanate group. However, advances in synthetic methodology have made it possible to handle this compound more safely and efficiently. Modern techniques such as flow chemistry and automated synthesis have greatly improved yields and purity, making it more accessible for research purposes.
The growing interest in heterocyclic compounds has also driven research into novel derivatives of 2-bromo-5-isocyanatofuran. By incorporating different substituents into the furan ring or modifying the isocyanate group, chemists can generate libraries of compounds with diverse biological activities. High-throughput screening methods have been particularly useful in identifying promising candidates from these libraries, accelerating the drug discovery process.
In conclusion, 2-bromo-5-isocyanatofuran (CAS No. 1017027-06-3) represents a powerful tool for synthetic chemists working in pharmaceutical research. Its unique structure and reactivity make it an invaluable intermediate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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